

A Technical Guide to Proteomic Changes in Osteoblast-like Cells Exposed to Calvital

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Compound of Interest

Compound Name: *Calvital*

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Abstract

This document outlines the proteomic and phosphoproteomic shifts observed in human osteoblast-like cells (Saos-2) following treatment with **Calvital**, a novel synthetic small molecule designed to promote osteogenesis. Utilizing Tandem Mass Tag (TMT) based quantitative proteomics, we identified significant alterations in protein expression and phosphorylation events. These changes indicate that **Calvital** primarily modulates the canonical Wnt signaling pathway, leading to enhanced expression of proteins crucial for extracellular matrix (ECM) deposition and mineralization. This guide provides a comprehensive summary of the quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways and experimental workflows to facilitate further research and development.

Quantitative Proteomic and Phosphoproteomic Data

Osteoblast-like cells were treated with either a vehicle control or 10 μ M **Calvital** for 24 hours. Protein extracts were then subjected to quantitative proteomic analysis. The following tables summarize the key proteins and phosphosites demonstrating statistically significant changes in expression or phosphorylation status upon **Calvital** treatment.

Table 2.1: Differentially Expressed Proteins in Saos-2 Cells Treated with **Calvital**

Protein Name	Gene Symbol	UniProt ID	Fold Change (Calvital vs. Vehicle)	p-value	Primary Function
Collagen Type I Alpha 1	COL1A1	P02452	2.85	0.0012	Extracellular Matrix
Runt-related transcription factor 2	RUNX2	Q13950	2.51	0.0025	Transcription Factor
Alkaline Phosphatase	ALPL	P05186	2.13	0.0041	Mineralization
Osteocalcin	BGLAP	P02818	1.95	0.0088	Mineralization
Axin-1	AXIN1	O15169	-2.20	0.0033	Wnt Signaling Inhibitor
Glycogen synthase kinase-3 beta	GSK3B	P49841	-1.89	0.0110	Wnt Signaling Inhibitor
Annexin A2	ANXA2	P07355	-1.75	0.0154	Apoptosis Regulation

Table 2.2: Differentially Regulated Phosphorylation Sites in Saos-2 Cells Treated with **Calvital**

Protein Name	Gene Symbol	Phosphosite	Fold Change (Calvital vs. Vehicle)	p-value	Kinase (Predicted)
Beta-catenin	CTNNB1	S33/S37/T41	-3.50	0.0005	GSK3B
Dishevelled-2	DVL2	S143	2.98	0.0018	CK1
Low-density lipoprotein receptor-related protein 6	LRP6	T1479	3.15	0.0011	GSK3B
Glycogen synthase kinase-3 beta	GSK3B	S9	-2.75	0.0029	AKT1

Experimental Protocols & Methodologies

Detailed protocols are provided for the key stages of the proteomic analysis.

3.1 Cell Culture and Treatment Human Saos-2 osteosarcoma cells were cultured in McCoy's 5A medium supplemented with 15% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Upon reaching 80% confluency, cells were treated with either 10 µM **Calvital** dissolved in DMSO (final DMSO concentration 0.1%) or 0.1% DMSO as a vehicle control for 24 hours.

3.2 Protein Extraction and Digestion

- Lysis:** Cells were washed twice with ice-cold PBS and harvested. Cell pellets were lysed in a buffer containing 8 M urea, 50 mM Tris-HCl pH 8.5, and a cocktail of protease and phosphatase inhibitors.[\[1\]](#)[\[2\]](#)
- Reduction and Alkylation:** Proteins were reduced with 5 mM dithiothreitol (DTT) for 1 hour at 37°C, followed by alkylation with 15 mM iodoacetamide (IAA) for 30 minutes at room temperature in the dark.

- **Digestion:** The urea concentration was diluted to less than 2 M with 50 mM Tris-HCl. Proteins were first digested with Lys-C (1:100 enzyme-to-protein ratio) for 4 hours, followed by an overnight digestion with trypsin (1:50 enzyme-to-protein ratio) at 37°C.

3.3 Tandem Mass Tag (TMT) Labeling The TMT-based isobaric labeling approach has become a powerful tool for multiplexed protein quantitation.[\[3\]](#)[\[4\]](#)

- **Peptide Cleanup:** Digested peptides were desalted using C18 solid-phase extraction (SPE) cartridges and dried under vacuum.
- **Labeling:** Peptides were reconstituted in 100 mM TEAB buffer (pH 8.5). TMTpro™ reagents (16-plex) were dissolved in anhydrous acetonitrile and added to the respective peptide samples. The reaction was incubated for 1 hour at room temperature.
- **Quenching and Pooling:** The labeling reaction was quenched with 5% hydroxylamine. Labeled peptide samples were then combined in equal proportions, desalted via SPE, and dried.[\[5\]](#)

3.4 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) The mixed and labeled peptide samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[5\]](#)

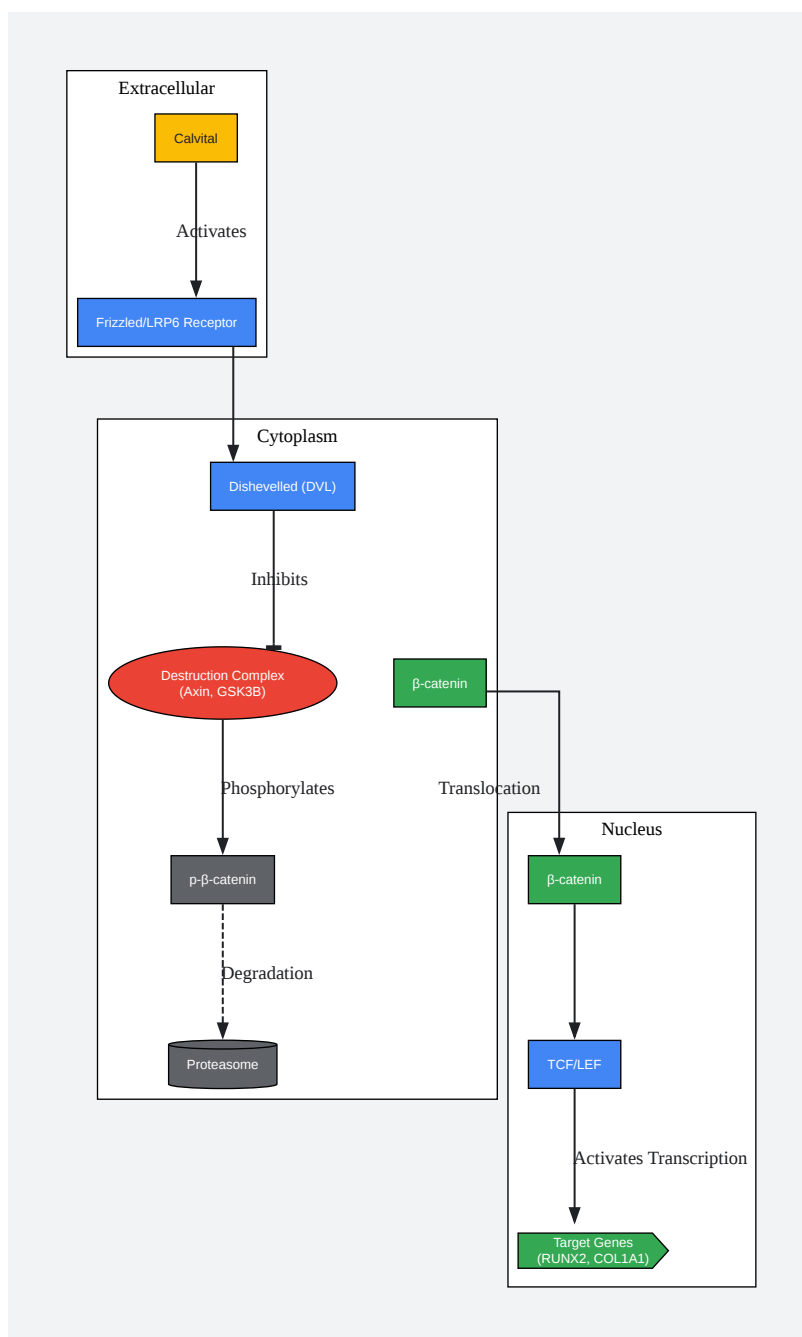
- **Fractionation:** The pooled TMT-labeled peptides were fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.
- **LC-MS/MS Analysis:** Fractions were analyzed on an Orbitrap Fusion Lumos mass spectrometer coupled with a Proxeon EASY-nLC 1200 system. Peptides were separated on a 50 cm C18 analytical column over a 120-minute gradient.
- **Data Acquisition:** The mass spectrometer was operated in a data-dependent acquisition (DDA) mode. MS1 scans were acquired in the Orbitrap (120,000 resolution), and the top 20 most intense precursor ions were selected for HCD fragmentation and MS2 analysis in the Orbitrap (50,000 resolution).

3.5 Data Analysis and Bioinformatics Mass spectrometry is a key technology in modern proteomics, generating large volumes of high-quality data.[\[6\]](#)

- Database Search: Raw data files were processed using Proteome Discoverer™ software (v2.4). MS/MS spectra were searched against the UniProt human database using the Sequest HT search engine.
- Quantification: TMT reporter ion intensities were used for quantification. Peptides were normalized to the total peptide amount in each channel. Protein abundance ratios were calculated as the median of all unique peptide ratios.
- Statistical Analysis: A two-sample t-test with a permutation-based FDR correction was applied to identify significantly regulated proteins and phosphosites (p-value < 0.05, Fold Change > |1.5|).

Visualizations: Pathways and Workflows

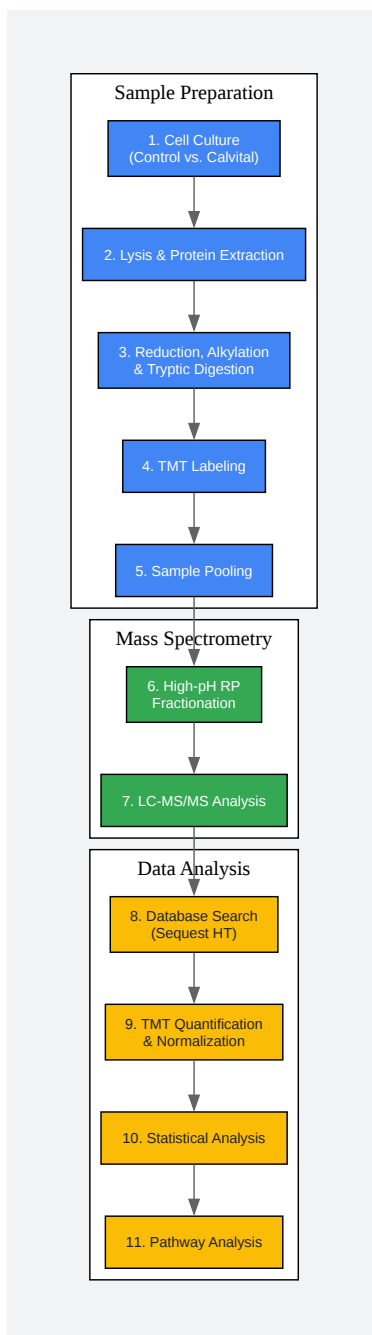
4.1 Calvital-Modulated Wnt Signaling Pathway The proteomic data strongly suggest that **Calvital** activates the canonical Wnt signaling pathway. It appears to inhibit the β -catenin destruction complex (Axin, GSK3B), leading to β -catenin stabilization and translocation to the nucleus, where it activates transcription of osteogenic genes like RUNX2 and COL1A1.[\[7\]](#)[\[8\]](#)[\[9\]](#)



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Caption: Proposed mechanism of **Calvital** activating the canonical Wnt signaling pathway.

4.2 Quantitative Proteomics Experimental Workflow The following diagram illustrates the end-to-end workflow used for the quantitative proteomic analysis, from sample preparation to data interpretation.[3][10]



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Caption: High-level workflow for TMT-based quantitative proteomics analysis.

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